molecular formula C22H17BrClN3O2S2 B295267 N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B295267
M. Wt: 534.9 g/mol
InChI Key: LZSGQGYZXWTTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is a thieno[2,3-d]pyrimidine derivative, which has a broad range of pharmacological activities.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and acetylcholinesterase (AChE). This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been reported to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide in lab experiments is its broad range of pharmacological activities. This compound has been reported to have antitumor, anti-inflammatory, antifungal, and antibacterial activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo experiments.

Future Directions

There are several future directions for the research on N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. One of the directions is to investigate the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of this compound in more detail to understand its pharmacological activities better. Furthermore, the development of new derivatives of this compound with improved pharmacological properties is also an area of future research.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves the reaction of 4-bromoaniline with 2-chloro-N-(3-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetamide in the presence of sodium hydride. The reaction is carried out in dimethylformamide (DMF) at 80°C for 24 hours. The resulting product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has been extensively studied for its potential application in various fields. It has been reported to have antitumor, anti-inflammatory, antifungal, and antibacterial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

Molecular Formula

C22H17BrClN3O2S2

Molecular Weight

534.9 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[3-(4-chlorophenyl)-6-ethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H17BrClN3O2S2/c1-2-17-11-18-20(31-17)26-22(27(21(18)29)16-9-5-14(24)6-10-16)30-12-19(28)25-15-7-3-13(23)4-8-15/h3-11H,2,12H2,1H3,(H,25,28)

InChI Key

LZSGQGYZXWTTGL-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Br

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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